![molecular formula C19H14N4O3S B2999570 2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine CAS No. 321998-86-1](/img/structure/B2999570.png)
2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine” is a chemical compound with a molecular weight of 378.41 . It is a solid substance and can be purchased from various chemical suppliers .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment were synthesized . The structures of these new compounds were established using elemental analysis and spectral data .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenylsulfonyl-pyrazol group via a phenoxy linker . The InChI code for this compound is 1S/C19H14N4O3S/c24-27(25,17-5-2-1-3-6-17)23-14-11-18(22-23)15-7-9-16(10-8-15)26-19-20-12-4-13-21-19/h1-14H .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 378.41 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A novel series of pyrazolo[1,5-a]pyrimidine derivatives, incorporating the phenylsulfonyl moiety, has been synthesized and evaluated for antimicrobial activity. These compounds, through various synthetic strategies, have shown significant activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents. The effectiveness of these derivatives is influenced by the presence and positioning of the sulfone group, with mono-sulfonated variants exhibiting higher antimicrobial potency compared to their di-sulfonated counterparts (Alsaedi et al., 2019).
Regioselective Synthesis and Quantum Chemical Analysis
The regioselective synthesis of heterocycles, including pyrazolo[1,5-a]pyrimidine, through reactions involving phenylsulfonyl moiety has been explored. This work not only provides a synthetic pathway for these compounds but also employs ab initio quantum chemical calculations to understand the regioselectivity of the reactions. Density Functional Theory (DFT) has been utilized to predict the outcomes of cyclocondensation reactions, offering insights into the electronic factors influencing these synthetic processes (Salem et al., 2015).
Molecular Docking and Drug Efficacy
The synthesis of novel pyrazoles derived from 2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine precursors has been reported, with an emphasis on their pharmacological evaluation for antioxidant, anti-cancer, and anti-inflammatory properties. Molecular docking studies have been conducted to examine the interaction between synthesized compounds and key enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are implicated in inflammatory and breast cancer pathways. This approach has led to the identification of compounds with promising anti-inflammatory and anti-cancer activities, underscoring the therapeutic potential of these pyrazole derivatives (Thangarasu et al., 2019).
Antagonistic Activity on Serotonin 5-HT6 Receptors
Research into 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine derivatives as antagonists of serotonin 5-HT6 receptors has uncovered compounds with significant therapeutic implications for central nervous system (CNS) disorders. The modification of these molecules to include pyridine moieties has been shown to alter their activity against 5-HT6 receptors, with some derivatives displaying potent antagonistic properties. These findings suggest a potential application in treating CNS diseases, highlighting the versatility of the phenylsulfonyl-pyrazolopyrimidine scaffold in medicinal chemistry (Ivashchenko et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[1-(benzenesulfonyl)pyrazol-3-yl]phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-27(25,17-5-2-1-3-6-17)23-14-11-18(22-23)15-7-9-16(10-8-15)26-19-20-12-4-13-21-19/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVQPFXPAGOSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
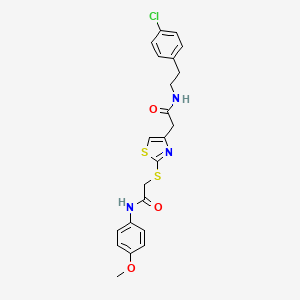
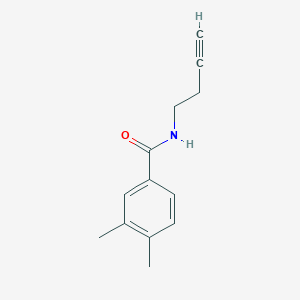

![2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2999492.png)

![N-(1-cyanocyclopropyl)-3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2999496.png)
![4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2999498.png)

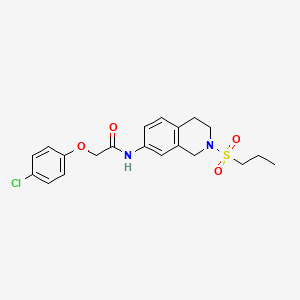
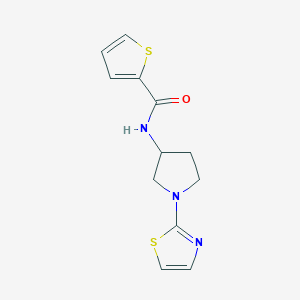


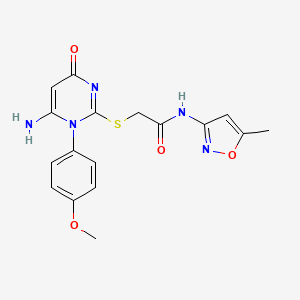
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2999510.png)
